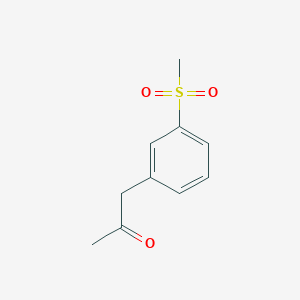

1-(3-(Methylsulfonyl)phenyl)propan-2-one

Beschreibung

1-(3-(Methylsulfonyl)phenyl)propan-2-one is an organic compound featuring a propan-2-one (acetone) backbone substituted at the phenyl ring with a methylsulfonyl (-SO₂CH₃) group at the meta position.

Eigenschaften

CAS-Nummer |

593960-76-0 |

|---|---|

Molekularformel |

C10H12O3S |

Molekulargewicht |

212.27 g/mol |

IUPAC-Name |

1-(3-methylsulfonylphenyl)propan-2-one |

InChI |

InChI=1S/C10H12O3S/c1-8(11)6-9-4-3-5-10(7-9)14(2,12)13/h3-5,7H,6H2,1-2H3 |

InChI-Schlüssel |

GIKXIUOCZOYRBA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=CC(=CC=C1)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-(Methylsulfonyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-(methylsulfonyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 1-(3-(Methylsulfonyl)phenyl)propan-2-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(Methylsulfonyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-(Methylsulfonyl)phenyl)propan-2-one has diverse applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-(Methylsulfonyl)phenyl)propan-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methylsulfonyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The following table summarizes key structural analogs, focusing on substituent variations and their implications:

Key Observations:

- Positional Isomerism : Para-substituted methylsulfonyl derivatives (e.g., 1-(4-(methylsulfonyl)phenyl)propan-2-one) demonstrate significant COX-2 inhibition, while meta-substituted analogs (the target compound) may exhibit altered binding due to steric and electronic differences .

Enzyme Inhibition

- COX-2 Selectivity : Derivatives of 1-(4-(methylsulfonyl)phenyl)propan-2-one, such as chalcones, show high COX-2 inhibitory activity (IC₅₀ < 0.3 µM) due to interactions with Arg499 and Phe504 residues in the enzyme’s active site . The meta-substituted target compound may lack this selectivity, though further studies are needed.

- Structural Requirements : Para-substitution optimizes spatial alignment for COX-2 binding, whereas meta-substitution could reduce affinity .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.